N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-isoleucine
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Overview
Description
N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-isoleucine is a compound that belongs to the class of benzotriazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-isoleucine typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with L-isoleucine. The reaction is carried out under mild conditions, often using coupling reagents such as O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzotriazinone ring.
Substitution: Substitution reactions can occur at the benzotriazinone ring or the isoleucine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced benzotriazinone derivatives.
Scientific Research Applications
N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-isoleucine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzotriazinone core.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-isoleucine involves its interaction with specific molecular targets. The benzotriazinone ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate
- O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
Uniqueness
N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-isoleucine is unique due to its combination of the benzotriazinone core with the L-isoleucine moiety. This combination imparts specific biological and chemical properties that can be leveraged in various applications, making it distinct from other benzotriazinone derivatives.
Properties
Molecular Formula |
C15H18N4O4 |
---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H18N4O4/c1-3-9(2)13(15(22)23)16-12(20)8-19-14(21)10-6-4-5-7-11(10)17-18-19/h4-7,9,13H,3,8H2,1-2H3,(H,16,20)(H,22,23)/t9-,13+/m1/s1 |
InChI Key |
OUONDYVBQZANCF-RNCFNFMXSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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